molecular formula C11H16S B7997143 Ethyl 4-n-propylphenyl sulfide

Ethyl 4-n-propylphenyl sulfide

Cat. No.: B7997143
M. Wt: 180.31 g/mol
InChI Key: QFEWDPBAPBNONB-UHFFFAOYSA-N
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Description

Ethyl 4-n-propylphenyl sulfide is an organic compound with the molecular formula C11H16S It consists of an ethyl group, a propyl group, and a phenyl ring bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-n-propylphenyl sulfide typically involves the reaction of 4-n-propylphenyl thiol with ethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-n-propylphenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Ethyl 4-n-propylphenyl sulfide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-n-propylphenyl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophilic centers, leading to the formation of new chemical entities. The compound can also undergo redox reactions, which play a crucial role in its biological and chemical activities.

Comparison with Similar Compounds

  • Methyl 4-n-propylphenyl sulfide
  • Propyl 4-n-propylphenyl sulfide
  • Butyl 4-n-propylphenyl sulfide

Comparison: this compound is unique due to the presence of both ethyl and propyl groups attached to the phenyl ring through a sulfur atom. This unique structure imparts distinct chemical properties, such as higher reactivity and stability, compared to its similar compounds. The presence of the ethyl group also enhances its solubility in organic solvents, making it more versatile for various applications.

Properties

IUPAC Name

1-ethylsulfanyl-4-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-3-5-10-6-8-11(9-7-10)12-4-2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEWDPBAPBNONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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